molecular formula C13H7Cl3O2 B2498866 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde CAS No. 1711325-11-9

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde

Cat. No.: B2498866
CAS No.: 1711325-11-9
M. Wt: 301.55
InChI Key: ALTLXWXOTCLGFD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde ( 1711325-11-9) is an organic compound with the molecular formula C 13 H 7 Cl 3 O 2 and a molecular weight of 301.55 g/mol . This benzaldehyde derivative is supplied as a high-purity solid for research applications. This compound serves as a versatile chemical building block in synthetic organic chemistry. Its molecular structure incorporates both an aldehyde functional group and a polyhalogenated phenoxy ring system, making it a valuable intermediate for the synthesis of more complex molecules . Researchers may utilize this compound in the development of ligands for catalysis or as a precursor in the synthesis of pharmaceutical candidates and agrochemicals , where the benzaldehyde core is a common motif. The specific arrangement of chlorine atoms on the phenoxy ring can be leveraged to fine-tune the electronic properties and steric profile of resulting compounds, which is crucial in material science and medicinal chemistry research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2-(2,5-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-2-1-8(7-17)12(5-9)18-13-6-10(15)3-4-11(13)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLXWXOTCLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dichlorophenol in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The reaction mechanism involves the nucleophilic substitution of the phenol group on the benzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2-(2,5-dichlorophenoxy)benzoic acid.

    Reduction: 4-Chloro-2-(2,5-dichlorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dichlorophenol in the presence of a base under reflux conditions. Common solvents used in this reaction include ethanol and methanol. The reaction mechanism primarily involves nucleophilic substitution, leading to the formation of the desired product.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 4-Chloro-2-(2,5-dichlorophenoxy)benzoic acid.
  • Reduction : The aldehyde group can be reduced to form 4-Chloro-2-(2,5-dichlorophenoxy)benzyl alcohol.
  • Substitution : The chlorine atoms can participate in nucleophilic substitution reactions with various nucleophiles.

Chemistry

In chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

This compound has been studied for its biological activity and interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties against various pathogens. For instance, a study demonstrated its efficacy against Mycobacterium tuberculosis at low concentrations, suggesting potential therapeutic applications in treating resistant strains of bacteria .

Medicine

In the field of medicine, this compound is investigated for its potential role as a pharmacophore in drug development. Its structure allows it to interact with specific molecular targets, acting as an electrophile that can form covalent bonds with nucleophilic sites on biomolecules. This mechanism is crucial for developing inhibitors for various diseases, including viral infections .

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyes. Its chlorinated phenoxy structure enhances its efficacy as a herbicide and fungicide, making it valuable in agricultural applications.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium tuberculosis growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of key metabolic enzymes

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This finding highlights its potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The dichlorophenoxy group in the target compound significantly increases LogP compared to mono-halogenated analogs (e.g., 4-Chloro-2-fluorobenzaldehyde), enhancing membrane permeability.
  • Electron-Withdrawing Effects : The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde provides stronger electron withdrawal than chlorine, altering reaction kinetics in nucleophilic additions.
  • Hydrogen Bonding : The hydroxyl group in 4-Chloro-2-hydroxybenzaldehyde improves water solubility but reduces stability under acidic conditions.

Commercial and Industrial Relevance

  • Market Demand : 4-Chloro-2-(trifluoromethyl)benzaldehyde dominates the global market, with production values projected to grow at 6.2% CAGR (2020–2025) due to its use in antitumor and antiviral agents.
  • Synthetic Accessibility: The target compound’s synthesis requires specialized handling of dichlorophenoxy precursors, increasing production costs compared to simpler derivatives like 4-Chloro-2-fluorobenzaldehyde.

Research and Development Considerations

  • Toxicity Profile: Dichlorophenoxy derivatives may exhibit higher ecotoxicity than mono-halogenated compounds, necessitating rigorous environmental safety assessments.
  • Synthetic Innovations: Advances in regioselective chlorination (e.g., using catalytic Pd complexes) could improve yields of this compound.

Biological Activity

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound is characterized by its chlorinated phenyl groups, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the condensation of 2,5-dichlorophenol with an appropriate aldehyde under acidic conditions.

Synthesis Overview:

  • Starting Materials:
    • 2,5-Dichlorophenol
    • Chlorobenzaldehyde
  • Reaction Conditions:
    • Acidic medium (e.g., HCl)
    • Heating under reflux
  • Yield: The reaction typically yields moderate to high yields of the desired aldehyde.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its efficacy against various cancer cell lines:

  • Cell Lines Tested:
    • SNB-19
    • NCI-H460
    • SNB-75

The compound exhibited significant inhibitory effects with a percentage growth inhibition (PGI) ranging from 54.68% to 65.12% at concentrations of 10 µM, indicating its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 8 µg/mL against certain strains, suggesting its potential utility in treating bacterial infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest: It could induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism: The antibacterial effects may arise from disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological efficacy of this compound:

  • Anticancer Study:
    • A series of derivatives were synthesized and tested for anticancer activity.
    • The most active derivative showed a significant binding affinity to tubulin, suggesting a mechanism similar to known tubulin inhibitors .
  • Antibacterial Study:
    • Compounds derived from this compound were tested against various bacterial strains.
    • Results indicated effective inhibition comparable to standard antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
This compound10.6Anticancer (NS5B RdRp inhibitor)
4-Chloro-3-(trifluoromethyl)phenylacetic acid22.3Antimicrobial
4-Bromo-2-(phenoxy)benzaldehyde11.7Anticancer

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde, and what critical parameters influence yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 2,5-dichlorophenol with a pre-halogenated benzaldehyde derivative under alkaline conditions. Key parameters include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
  • Catalyst selection : Cu(I) catalysts for coupling reactions improve efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Protection of aldehyde group : Temporary protection (e.g., acetal formation) prevents side reactions during substitution .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the aldehyde (δ 9.8–10.2 ppm) and aromatic regions (δ 6.5–8.0 ppm). Splitting patterns reveal substitution positions .
    • ¹³C NMR : Confirms carbonyl carbon (δ ~190 ppm) and distinguishes chlorine-substituted carbons (δ 120–140 ppm) .
  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
  • HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with ESI+ ionization .

Advanced: How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivative synthesis?

Answer:
Density Functional Theory (DFT) calculations optimize:

  • Electrophilic substitution sites : Atomic charges (Mulliken/NBO) identify electron-deficient positions prone to further halogenation .
  • Transition state analysis : Predicts activation barriers for competing pathways (e.g., para vs. ortho substitution) .
  • Solvent effects : COSMO-RS models simulate solvent interactions to refine reaction conditions .
    Example: Modeling the steric hindrance of the 2,5-dichlorophenoxy group explains preferential substitution at the 4-position .

Advanced: What strategies resolve contradictions in reported biological activity data for halogenated benzaldehyde derivatives?

Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls .
  • Metabolite profiling : LC-HRMS identifies degradation products that may skew activity results .
  • QSAR modeling : Relates substituent electronic effects (Hammett σ constants) to bioactivity trends .
    Example: Fluoro vs. chloro substituents at the benzyl position alter logP values, impacting membrane permeability .

Advanced: How can X-ray crystallography elucidate intermolecular interactions influencing crystal packing?

Answer:
Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : Aldehyde C-H···O interactions (2.8–3.2 Å) stabilize layered structures .
  • Halogen interactions : Cl···Cl contacts (3.3–3.5 Å) contribute to dense packing .
  • π-π stacking : Offset stacking of aromatic rings (3.4–3.6 Å) affects solubility .
    Example: In analogous compounds, dihedral angles between aromatic rings >75° reduce coplanarity, altering dissolution rates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
  • Spill management : Neutralize with sodium bisulfite to reduce aldehyde reactivity .
  • Waste disposal : Halogenated waste must be segregated for incineration .

Advanced: How can isotopic labeling (e.g., ¹³C-aldehyde) track metabolic pathways in pharmacokinetic studies?

Answer:

  • Synthesis of labeled analogs : Incorporate ¹³C at the aldehyde position via reductive amination with NaBH₃CN .
  • LC-MS/MS detection : Monitor labeled metabolites (e.g., carboxylic acid derivatives) in plasma .
  • Kinetic isotope effects : Compare ¹²C/¹³C ratios to identify rate-limiting enzymatic steps .

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